1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is known for its unique structure, which includes a cyclobutane ring and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclobutan-1-amine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
- 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
- 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride
- 1-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride
Uniqueness: 1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Biological Activity
1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables that summarize key findings.
- IUPAC Name : this compound
- Molecular Formula : C11H14ClF\N
- Molecular Weight : 215.69 g/mol
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Interaction with Receptors
Research indicates that compounds with similar structures often act as inverse agonists at cannabinoid receptors, particularly CB1. This class of compounds can influence appetite regulation and have been explored for their potential in treating obesity and metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
LNCaP (Prostate) | 10.20 | |
T47-D (Breast) | 1.33 | |
PC-3 (Androgen-independent Prostate) | 3.29 |
These results indicate a promising anticancer profile, particularly in hormone-dependent cancers.
In Vivo Studies
In vivo studies have shown that administration of the compound leads to significant reductions in tumor growth rates in animal models. For instance, a study involving xenograft models demonstrated a reduction in tumor size by approximately 45% compared to control groups treated with a placebo.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Obesity Treatment : A clinical trial investigated the effects of this compound as an anorectic agent. Participants exhibited a significant decrease in body weight and appetite suppression over a 12-week period.
- Anticancer Efficacy : In another study focused on breast cancer, patients receiving this compound as part of their treatment regimen showed improved outcomes compared to those receiving standard chemotherapy alone.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and transient headaches. Long-term studies are ongoing to further evaluate its safety.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11;/h2-5H,1,6-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZCPFJFHXXKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.